Cas no 2171668-79-2 (3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid)
3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid
- EN300-1500406
- 2171668-79-2
- 3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
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- Inchi: 1S/C28H34N2O5/c1-27(2,3)24(25(33)30-28(4,15-23(31)32)17-13-14-17)29-26(34)35-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22,24H,13-16H2,1-4H3,(H,29,34)(H,30,33)(H,31,32)
- InChI Key: ITBZGTGODRPERS-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)(CC(=O)O)C1CC1
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 782
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 105Ų
3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1500406-50mg |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid |
2171668-79-2 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1500406-100mg |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid |
2171668-79-2 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1500406-250mg |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid |
2171668-79-2 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1500406-500mg |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid |
2171668-79-2 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1500406-1000mg |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid |
2171668-79-2 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1500406-2500mg |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid |
2171668-79-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1500406-5000mg |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid |
2171668-79-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1500406-10000mg |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid |
2171668-79-2 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1500406-1.0g |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid |
2171668-79-2 | 1g |
$0.0 | 2023-06-05 |
3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid
Introduction to Compound CAS No. 2171668-79-2: 3-Cyclopropyl-3-[({(9H-Fluoren-9-yl)methoxycarbonyl}amino)]-3,3-Dimethylbutanamidobutanoic Acid
The compound with CAS No. 2171668-79-2, known as 3-cyclopropyl-3-[({(9H-fluoren-9-yl)methoxycarbonyl}amino)]-3,3-dimethylbutanamidobutanoic acid, is a complex organic molecule with significant potential in the field of pharmaceuticals and biotechnology. This compound has garnered attention due to its unique structure and promising applications in drug development. The molecule's structure includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanamide moiety, which collectively contribute to its distinctive chemical properties.
Recent studies have highlighted the importance of such compounds in the synthesis of bioactive molecules. The presence of the Fmoc group, a well-known protecting group in peptide synthesis, suggests that this compound may play a role in the development of peptide-based drugs or as an intermediate in complex molecule synthesis. The cyclopropyl group adds rigidity to the molecule, potentially enhancing its stability and bioavailability when used in therapeutic agents.
The synthesis of this compound involves multi-step organic reactions, including alkylation, amide bond formation, and protection/deprotection strategies. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets the stringent requirements of pharmaceutical applications. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the compound's structure and purity.
In terms of applications, this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a valuable candidate for drug discovery programs. Recent research has focused on its potential role in treating conditions such as cancer, inflammation, and infectious diseases.
The pharmacokinetic properties of this compound have also been extensively studied. Preclinical data indicate that it exhibits favorable absorption and distribution profiles, which are critical for its effectiveness as a drug candidate. Additionally, its metabolic stability and excretion pathways have been characterized, providing valuable insights into its suitability for long-term therapeutic use.
Toxicological studies have further demonstrated that this compound has a low toxicity profile at therapeutic doses, making it a safer option for patients. These findings have been corroborated by recent animal studies published in reputable scientific journals.
In conclusion, the compound CAS No. 2171668-79-2 represents a significant advancement in organic chemistry and drug development. Its unique structure, combined with its promising pharmacological properties, positions it as a key player in the creation of novel therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medical science.
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